Nicospan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

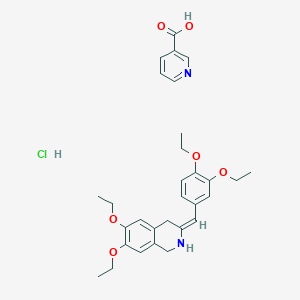

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

99390-77-9 |

|---|---|

Molecular Formula |

C30H37ClN2O6 |

Molecular Weight |

557.1 g/mol |

IUPAC Name |

(3E)-3-[(3,4-diethoxyphenyl)methylidene]-6,7-diethoxy-2,4-dihydro-1H-isoquinoline;pyridine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C24H31NO4.C6H5NO2.ClH/c1-5-26-21-10-9-17(12-22(21)27-6-2)11-20-13-18-14-23(28-7-3)24(29-8-4)15-19(18)16-25-20;8-6(9)5-2-1-3-7-4-5;/h9-12,14-15,25H,5-8,13,16H2,1-4H3;1-4H,(H,8,9);1H/b20-11+;; |

InChI Key |

PZOAOSDRWLCEKJ-XIIGDXBDSA-N |

SMILES |

CCOC1=C(C=C(C=C1)C=C2CC3=CC(=C(C=C3CN2)OCC)OCC)OCC.C1=CC(=CN=C1)C(=O)O.Cl |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C/2\CC3=CC(=C(C=C3CN2)OCC)OCC)OCC.C1=CC(=CN=C1)C(=O)O.Cl |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=C2CC3=CC(=C(C=C3CN2)OCC)OCC)OCC.C1=CC(=CN=C1)C(=O)O.Cl |

Synonyms |

nicospan nikoshpan |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Nicospan (Drotaverine) in Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanism of action of Nicospan, with its active ingredient Drotaverine, in smooth muscle tissue. Drotaverine exerts its spasmolytic effects through a dual mechanism: the inhibition of phosphodiesterase 4 (PDE4) and the blockade of L-type voltage-operated calcium channels (L-VOCCs). This document details the signaling pathways involved, presents quantitative data on its efficacy, and outlines key experimental protocols for its study.

Introduction

This compound is a brand name for a product whose pharmacologically active component for smooth muscle relaxation is Drotaverine. Drotaverine is a potent antispasmodic agent structurally related to papaverine, but with a more favorable therapeutic profile.[1] It is clinically utilized for the management of smooth muscle spasms associated with various conditions of the gastrointestinal, biliary, and urogenital tracts.[2] This guide focuses on the core molecular mechanisms by which Drotaverine achieves its therapeutic effects on smooth muscle.

Dual Mechanism of Action

Drotaverine's efficacy in inducing smooth muscle relaxation is attributed to two primary, synergistic mechanisms:

-

Inhibition of Phosphodiesterase 4 (PDE4): The principal mechanism involves the selective inhibition of the PDE4 enzyme.[1][3] This enzyme is responsible for the hydrolysis and inactivation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Drotaverine leads to an accumulation of intracellular cAMP.[4]

-

Blockade of L-type Voltage-Operated Calcium Channels (L-VOCCs): Drotaverine also exhibits a direct blocking effect on L-type voltage-operated calcium channels, which are crucial for the influx of extracellular calcium that initiates and maintains smooth muscle contraction.[5][6]

Signaling Pathways

The dual mechanism of Drotaverine converges on the reduction of intracellular free calcium concentration ([Ca²⁺]i) and the desensitization of the contractile machinery to calcium, ultimately leading to smooth muscle relaxation.

PDE4 Inhibition Pathway

The inhibition of PDE4 by Drotaverine initiates a cascade of intracellular events that promote relaxation:

-

Increased Intracellular cAMP: Inhibition of PDE4 prevents the degradation of cAMP, leading to its accumulation within the smooth muscle cell.[4]

-

Activation of Protein Kinase A (PKA): Elevated cAMP levels activate PKA.

-

Phosphorylation and Inactivation of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK.

-

Reduced Myosin Light Chain Phosphorylation: With MLCK in an inactive state, the phosphorylation of the 20-kDa regulatory light chain of myosin II (MLC₂₀) is reduced.

-

Smooth Muscle Relaxation: Dephosphorylated myosin light chains are unable to interact with actin, preventing cross-bridge cycling and resulting in smooth muscle relaxation.

L-type Calcium Channel Blockade Pathway

Drotaverine directly interacts with L-type calcium channels, contributing to smooth muscle relaxation through the following steps:

-

Blockade of L-VOCCs: Drotaverine physically obstructs the L-type voltage-operated calcium channels in the smooth muscle cell membrane.[6]

-

Reduced Calcium Influx: This blockade prevents the influx of extracellular Ca²⁺ into the cell, which is a primary trigger for contraction.

-

Decreased Intracellular Calcium: The reduced influx of Ca²⁺ leads to a lower overall intracellular calcium concentration.

-

Reduced Calmodulin Activation: With less available Ca²⁺, the formation of the Ca²⁺-calmodulin complex is diminished.

-

Decreased MLCK Activity: As the Ca²⁺-calmodulin complex is required for the activation of MLCK, its reduced formation leads to decreased MLCK activity.

-

Smooth Muscle Relaxation: This ultimately results in reduced myosin light chain phosphorylation and subsequent muscle relaxation.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy of Drotaverine in smooth muscle.

Table 1: Functional Efficacy of Drotaverine in Smooth Muscle Relaxation

| Parameter | Contractile Agent | Value (mol/L) | Species/System |

| ED₅₀ | Histamine | 4.7 x 10⁻⁵ | Guinea Pig Airway Smooth Muscle |

| ED₅₀ | Methacholine | 4.3 x 10⁻⁵ | Guinea Pig Airway Smooth Muscle |

| ED₅₀ | Potassium Chloride (KCl) | 2.2 x 10⁻⁵ | Guinea Pig Airway Smooth Muscle |

Data sourced from MedchemExpress.[7]

Table 2: Inhibitory Potency of Drotaverine on L-type Calcium Channels

| Parameter | Ligand | Value (µM) | Species/System |

| IC₅₀ | Nifedipine Binding | 5.6 | Pregnant Rat Uterine Membranes |

| IC₅₀ | Diltiazem Binding | 2.6 | Pregnant Rat Uterine Membranes |

Data sourced from PubMed.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Drotaverine's mechanism of action.

Isolated Smooth Muscle Tissue Contraction Assay

This protocol is used to assess the relaxant effect of Drotaverine on pre-contracted smooth muscle tissue.

Methodology:

-

Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig trachea) is isolated and cut into rings or strips.

-

Mounting: The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Transducer Connection: One end of the tissue is connected to an isometric force transducer to record changes in muscle tension.

-

Equilibration: The tissue is allowed to equilibrate for a set period under a specific resting tension.

-

Contraction Induction: A contractile agent (e.g., histamine, methacholine, or KCl) is added to the bath to induce a stable contraction.

-

Drotaverine Administration: Cumulative concentrations of Drotaverine are added to the bath.

-

Data Recording and Analysis: The resulting relaxation of the smooth muscle is recorded, and the data are analyzed to determine the EC₅₀ value.

In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay

This assay determines the direct inhibitory effect of Drotaverine on the PDE4 enzyme.

Methodology:

-

Reagent Preparation: Recombinant human PDE4 enzyme, cAMP substrate, Drotaverine solutions of varying concentrations, and an appropriate assay buffer are prepared.

-

Pre-incubation: The PDE4 enzyme is pre-incubated with the different concentrations of Drotaverine to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the cAMP substrate.

-

Reaction Termination: After a defined incubation period, the reaction is terminated.

-

Quantification: The amount of remaining cAMP or the amount of the product (AMP) formed is quantified using various methods, such as fluorescence polarization, radioimmunoassay (RIA), or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of PDE4 inhibition at each Drotaverine concentration is calculated, and the data are used to determine the IC₅₀ value.

Intracellular Calcium Imaging

This protocol allows for the visualization and quantification of changes in intracellular calcium concentration in response to Drotaverine.

Methodology:

-

Cell Culture: Primary smooth muscle cells are cultured on glass-bottom dishes suitable for microscopy.

-

Dye Loading: The cells are loaded with a Ca²⁺-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Washing: Excess dye is washed away to reduce background fluorescence.

-

Microscopy: The dish is mounted on the stage of a fluorescence microscope equipped for live-cell imaging.

-

Baseline Recording: A baseline fluorescence recording is established.

-

Stimulation: A contractile agent is added to the cells to induce an increase in intracellular calcium.

-

Drotaverine Application: Drotaverine is then added to the cells.

-

Data Recording and Analysis: Changes in fluorescence intensity, which correlate with changes in intracellular calcium concentration, are recorded over time and analyzed to quantify the effect of Drotaverine.

Conclusion

Drotaverine, the active component of this compound relevant to smooth muscle, possesses a robust dual mechanism of action involving the inhibition of phosphodiesterase 4 and the blockade of L-type voltage-operated calcium channels. This multifaceted approach effectively reduces intracellular calcium levels and desensitizes the contractile apparatus, leading to potent smooth muscle relaxation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of pharmacology and drug development for further investigation and application of this important antispasmodic agent.

References

- 1. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. A Comprehensive Review of Drotaverine Hydrochloride's R&D Innovations [synapse.patsnap.com]

- 4. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]

- 5. Evaluation of the mechanism of action of paracetamol, drotaverine, and peppermint oil and their effects in combination with hyoscine butylbromide on colonic motility: human ex-vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drotaverine interacts with the L-type Ca(2+) channel in pregnant rat uterine membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Putative Synergistic Effects of Drotaverine and Nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a theoretical framework for the potential synergistic effects of drotaverine and nicotinic acid. As of the date of this publication, no direct experimental or clinical studies validating a synergistic interaction between these two compounds have been identified in peer-reviewed literature. The proposed mechanisms and experimental designs are hypothetical and intended to guide future research.

Executive Summary

Drotaverine, a selective phosphodiesterase 4 (PDE4) inhibitor, and nicotinic acid (niacin), a lipid-modifying agent acting through the GPR109A receptor and other pathways, present a unique opportunity for combination therapy.[1][2] While operating through distinct primary mechanisms, their downstream effects on cellular signaling, particularly concerning cyclic adenosine monophosphate (cAMP), calcium modulation, and anti-inflammatory pathways, suggest a potential for synergistic interaction. This guide explores the individual pharmacodynamics of each compound, proposes a hypothetical model for their synergy in vasodilation and vasoprotection, presents detailed experimental protocols to investigate these claims, and provides quantitative data from individual studies to establish a baseline for future comparative analysis.

Individual Compound Pharmacology

Drotaverine Hydrochloride

Drotaverine is a potent antispasmodic agent primarily used for the relaxation of smooth muscle.[3][4] Its principal mechanism of action is the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cAMP.[1][5]

-

Primary Mechanism: Inhibition of PDE4 leads to an accumulation of intracellular cAMP.[4]

-

Downstream Effects: Elevated cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates and inactivates Myosin Light Chain Kinase (MLCK), preventing the actin-myosin interaction required for muscle contraction and resulting in smooth muscle relaxation.[5]

-

Secondary Mechanism: Drotaverine also exhibits minor calcium channel blocking properties, which further contributes to its spasmolytic effects by reducing the influx of extracellular calcium required for muscle contraction.[3][5]

Nicotinic Acid (Niacin)

Nicotinic acid is well-established for its beneficial effects on plasma lipid profiles, particularly its ability to increase high-density lipoprotein (HDL) cholesterol.[2][6] Its mechanisms are multifaceted and extend beyond lipid modulation.

-

Primary Mechanism (Adipocytes): Nicotinic acid activates the G protein-coupled receptor GPR109A (HCA2) on adipocytes. This receptor is coupled to an inhibitory G-protein (Gi), which suppresses adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.[7][8] This reduces the release of free fatty acids from adipose tissue.[7]

-

Hepatic Mechanism: In the liver, nicotinic acid directly inhibits the enzyme diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis. This action reduces the production of VLDL and LDL particles.[9]

-

Vascular Effects: Recent studies suggest nicotinic acid can inhibit vascular calcification by modulating SIRT1 and SIRT6 signaling pathways, which in turn suppress osteogenic differentiation in vascular cells.[10]

Proposed Synergistic Mechanism: Vasodilation and Vasoprotection

Despite their opposing effects on cAMP in different cell types (smooth muscle vs. adipocytes), a potential synergy can be hypothesized in the context of vascular health. The proposed synergy is not based on a direct summation of a single pathway but on a complementary multi-pathway interaction targeting both smooth muscle tone and endothelial health.

-

Enhanced Vasodilation: Drotaverine directly induces vasodilation by increasing cAMP in vascular smooth muscle cells.[1][11] Nicotinic acid, known for causing cutaneous vasodilation (flushing) through prostaglandin release, may contribute to this effect through a separate, prostaglandin-mediated pathway.[9] The combination could lead to a more profound or sustained vasodilatory response.

-

Complementary Anti-Inflammatory and Anti-Atherosclerotic Effects: Drotaverine's elevation of cAMP can have anti-inflammatory effects. Nicotinic acid favorably modulates lipid profiles and has been shown to inhibit vascular inflammation and calcification through sirtuin pathways.[9][10] This dual approach could synergistically reduce the progression of atherosclerosis.

Signaling Pathway Diagrams

Quantitative Data from Individual Agent Studies

The following tables summarize quantitative data from studies on drotaverine and nicotinic acid individually. These data provide a baseline for assessing potential synergy.

Table 1: Efficacy of Drotaverine in Irritable Bowel Syndrome (IBS) Source: Randomized, double-blind, placebo-controlled study.[12][13]

| Parameter | Drotaverine Group (n=85) | Placebo Group (n=85) | p-value |

| Pain Frequency Reduction (Week 4) | 77.7% of patients | 30.6% of patients | < 0.01 |

| Pain Severity Reduction (Week 4) | 77.7% of patients | 30.6% of patients | < 0.01 |

| Patient's Global Relief Assessment | 85.9% improvement | 39.5% improvement | < 0.01 |

| Clinician's Global Relief Assessment | 82.4% improvement | 36.5% improvement | < 0.01 |

Table 2: Effects of Nicotinic Acid on Lipid Parameters Source: Data compiled from various clinical trials.[2][6][14]

| Parameter | Typical Change with Pharmacological Doses |

| HDL Cholesterol | Increase by 15-35% |

| LDL Cholesterol | Decrease by 5-25% |

| Triglycerides | Decrease by 20-50% |

| Lipoprotein(a) | Decrease by ~25% |

Proposed Experimental Protocols

To validate the hypothesized synergy, a multi-stage research plan is proposed, progressing from in vitro models to animal studies.

In Vitro Model: Vascular Smooth Muscle Relaxation

-

Objective: To determine if nicotinic acid enhances drotaverine-induced relaxation of vascular smooth muscle.

-

Methodology:

-

Tissue Preparation: Isolate aortic ring segments from male Wistar rats (250-300g). Mount the rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Contraction Induction: Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to induce a stable tonic contraction.

-

Drug Administration:

-

Group 1: Cumulative concentrations of drotaverine (10⁻⁹ to 10⁻⁵ M).

-

Group 2: Cumulative concentrations of nicotinic acid (10⁻⁷ to 10⁻³ M).

-

Group 3: Pre-incubation with a fixed, low-dose of nicotinic acid (e.g., 10⁻⁵ M) for 20 minutes, followed by cumulative concentrations of drotaverine.

-

-

Data Analysis: Record changes in isometric tension. Calculate the percentage of relaxation relative to the pre-contracted tone. Construct dose-response curves and compare the EC50 values of drotaverine alone versus in combination with nicotinic acid. A significant leftward shift in the drotaverine curve would suggest synergy.

-

Animal Model: Adjuvant-Induced Arthritis (AIA) for Anti-Inflammatory Synergy

Building on studies showing nicotinic acid's synergistic effects with prednisolone in arthritis models, a similar protocol can be adapted.[15][16]

-

Objective: To assess the synergistic anti-inflammatory effects of drotaverine and nicotinic acid in a rat model of systemic inflammation.

-

Methodology:

-

Model Induction: Induce arthritis in male Wistar rats by injecting Complete Freund's Adjuvant (CFA) into the subplantar region of the hind paw.

-

Grouping (n=10 per group):

-

Group A: Healthy Control (no CFA, vehicle only).

-

Group B: AIA Control (CFA + vehicle).

-

Group C: AIA + Drotaverine (e.g., 10 mg/kg, oral).

-

Group D: AIA + Nicotinic Acid (e.g., 80 mg/kg, oral).

-

Group E: AIA + Drotaverine (5 mg/kg) + Nicotinic Acid (40 mg/kg).

-

-

Treatment: Begin oral administration of compounds on day 5 post-induction and continue for 25 days.

-

Endpoints:

-

Primary: Measure paw volume (plethysmometry) and arthritis severity score every other day.

-

Secondary (at day 30): Collect blood to measure inflammatory markers (e.g., C-reactive protein, TNF-α, IFN-γ). Perform histopathological analysis of the joint tissue.

-

-

Data Analysis: Compare the endpoints between Group E and Groups C and D. A significantly greater reduction in paw volume and inflammatory markers in the combination group would indicate synergy.

-

Experimental Workflow Diagram

Conclusion and Future Directions

The combination of drotaverine and nicotinic acid represents an unexplored but theoretically promising therapeutic strategy. The proposed synergy hinges on complementary actions in vasodilation, anti-inflammation, and metabolic regulation. While drotaverine offers direct, rapid smooth muscle relaxation, nicotinic acid provides a broader, long-term vasoprotective and lipid-modulating effect. The experimental protocols outlined in this guide provide a clear path for preclinical validation. Future research should focus on elucidating the precise molecular crosstalk between the PDE4/cAMP pathway and the GPR109A/SIRT pathways. If synergy is confirmed, this combination could offer a novel treatment paradigm for complex vascular and inflammatory disorders.

References

- 1. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drotaverine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. What is Drotaverine Hydrochloride used for? [synapse.patsnap.com]

- 5. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 8. Nicotinic Acid: Pharmacological Effects and Mechanisms of Action | Annual Reviews [annualreviews.org]

- 9. researchgate.net [researchgate.net]

- 10. bioengineer.org [bioengineer.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Efficacy and safety of drotaverine hydrochloride in irritable bowel syndrome: a randomized double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Nicotinic acid, alone and in combinations, for reduction of cardiovascular risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Immunomodulatory Effects of Combined Nicotinic Acid and Prednisolone in Adjuvant-induced Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Pharmacokinetics of Sustained-Release Nicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid, or niacin, is a well-established agent for the management of dyslipidemia, valued for its broad efficacy in modulating lipid profiles. However, the clinical utility of immediate-release (IR) formulations is often hampered by poor tolerability, primarily cutaneous flushing, while some sustained-release (SR) formulations have been associated with an increased risk of hepatotoxicity. This has led to the development of extended-release (ER) nicotinic acid formulations designed to optimize the pharmacokinetic profile, thereby enhancing tolerability without compromising efficacy. This technical guide provides an in-depth analysis of the pharmacokinetics of sustained-release nicotinic acid, with a focus on its absorption, distribution, metabolism, and excretion (ADME). We present a comprehensive summary of key pharmacokinetic parameters, detail the experimental protocols used in its evaluation, and provide visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals in the field.

Introduction

Nicotinic acid exerts favorable effects on all major lipoprotein parameters, most notably by significantly increasing high-density lipoprotein cholesterol (HDL-C) levels, while also reducing low-density lipoprotein cholesterol (LDL-C), triglycerides (TG), and lipoprotein(a).[1][2][3] The therapeutic application of nicotinic acid is, however, nuanced by formulation-dependent side effects. Immediate-release niacin is linked to a high incidence of flushing, a prostaglandin-mediated vasodilation, whereas some sustained-release formulations have been associated with a higher risk of liver injury.[1][2][4]

Extended-release (ER) formulations, such as Niaspan®, have been engineered to provide a slower rate of drug absorption compared to IR formulations. This controlled release mitigates the rapid spike in plasma niacin concentrations that is responsible for flushing, while avoiding the prolonged, low-level exposure that has been implicated in the hepatotoxicity of some SR formulations.[1][3][4] Understanding the intricate pharmacokinetic properties of these sustained-release formulations is paramount for their safe and effective use in clinical practice and for the development of future lipid-modifying therapies.

Pharmacokinetic Profile

The pharmacokinetic profile of sustained-release nicotinic acid is characterized by a delayed time to maximum concentration (Tmax) and a lower maximum plasma concentration (Cmax) compared to immediate-release formulations. This attenuated absorption profile is central to its improved tolerability.

Absorption

Sustained-release nicotinic acid is designed for gradual absorption in the gastrointestinal tract. Following oral administration, niacin is well-absorbed, with at least 60% to 76% of the dose being absorbed.[5] To enhance bioavailability and minimize gastrointestinal upset, it is recommended to administer sustained-release niacin with a low-fat meal or snack.[5][6][7] Peak plasma concentrations for extended-release formulations are typically reached within 4 to 5 hours.[6][7][8] It is important to note that different tablet strengths of some ER formulations may not be interchangeable due to differences in their bioavailability.[5][6][7]

Distribution

Following absorption, niacin and its metabolites are distributed to various tissues, with notable concentrations in the liver, kidney, and adipose tissue.[5] Gender-specific differences in the volume of distribution or metabolic rate may contribute to the generally higher steady-state plasma concentrations of niacin and its metabolites observed in women compared to men.[5][6]

Metabolism

The metabolism of nicotinic acid is complex and dose-dependent, proceeding through two primary pathways: a high-affinity, low-capacity conjugation pathway and a low-affinity, high-capacity nicotinamide formation pathway.[3][9]

-

Conjugation Pathway: At lower, therapeutic doses, nicotinic acid is primarily conjugated with glycine to form nicotinuric acid (NUA). This pathway is saturable.[3][9]

-

Nicotinamide Pathway: As the dose of nicotinic acid increases, the conjugation pathway becomes saturated, and a greater proportion is converted to nicotinamide. Nicotinamide is then further metabolized to N-methylnicotinamide (MNA), N-methyl-2-pyridone-5-carboxamide (2PY), and N-methyl-4-pyridone-3-carboxamide (4PY), which are then excreted in the urine.[3][9][10]

The formulation of nicotinic acid significantly influences its metabolic fate. Immediate-release formulations lead to a rapid saturation of the conjugation pathway, resulting in a higher proportion of nicotinamide and its metabolites. Conversely, the slower release from sustained-release formulations allows for a greater proportion of the dose to be metabolized via the conjugation pathway to nicotinuric acid.[9]

Metabolic pathways of nicotinic acid.

Excretion

Nicotinic acid and its metabolites are primarily eliminated by the kidneys.[5] Following administration of an extended-release formulation, approximately 60% to 76% of the dose is recovered in the urine as both unchanged niacin and its metabolites.[5][6] The proportion of metabolites recovered in the urine is dependent on the administered dose.[5][6] Up to 12% of a multiple-dose regimen may be recovered as unchanged niacin.[5] The plasma elimination half-life of nicotinic acid itself is relatively short, ranging from 20 to 45 minutes for the immediate-release form, while the half-life of its metabolites is longer.[10] For an extended-release formulation, the mean plasma terminal half-life for niacin was found to be 0.9 hours, while that of nicotinamide was 4.3 hours.[11]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for sustained-release nicotinic acid formulations from various clinical studies.

Table 1: Mean Steady-State Pharmacokinetic Parameters of Niaspan® [5]

| Dose | Niacin Cmax (µg/mL) | Niacin AUC (µg·hr/mL) | Nicotinuric Acid Cmax (µg/mL) | Nicotinuric Acid AUC (µg·hr/mL) |

| 1000 mg | 3.7 ± 2.8 | 10.1 ± 7.2 | 1.8 ± 0.9 | 9.0 ± 4.2 |

| 1500 mg | 8.8 ± 4.6 | 28.5 ± 19.3 | 2.6 ± 1.2 | 14.8 ± 7.1 |

| 2000 mg | 13.9 ± 7.9 | 54.3 ± 44.2 | 3.3 ± 1.6 | 20.8 ± 10.8 |

| Data presented as mean ± standard deviation. |

Table 2: Pharmacokinetic Parameters of Extended-Release Niacin (2000 mg) in Healthy Male Volunteers [11][12]

| Analyte | Cmax (µg/mL) | Tmax (hr, median) | AUC(0-t) (µg·hr/mL) | Terminal Half-life (hr) |

| Niacin | 9.3 | 4.6 | 26.2 | 0.9 |

| Nicotinuric Acid (NUA) | - | 4.6 | - | 1.3 |

| Nicotinamide (NAM) | - | 8.6 | - | 4.3 |

| Nicotinamide-N-oxide (NNO) | - | 11.1 | - | - |

| Cmax and AUC for niacin are presented as mean values. |

Table 3: Pharmacokinetic Parameters of Niacin and Nicotinuric Acid After Single Oral Doses of Niacin Extended-Release/Simvastatin [13]

| Dose (Niacin ER) | Analyte | Cmax (ng/mL) | Tmax (hr) | AUC(0-t) (ng·hr/mL) | t1/2 (hr) |

| 500 mg (1 tablet) | Niacin | - | - | 384.6 ± 191.7 | 8.80 ± 8.49 |

| NUA | - | - | 2151 ± 1362 | 1.70 ± 0.80 | |

| 1000 mg (2 tablets) | Niacin | 904.0 ± 487.0 | 1.82 ± 1.69 | 1538 ± 957.0 | - |

| NUA | 1628 ± 636.0 | 3.03 ± 1.69 | 5396 ± 3215 | - | |

| 1500 mg (3 tablets) | Niacin | - | - | 6021 ± 6579 | - |

| NUA | - | - | 10210 ± 5820 | - | |

| Data presented as mean ± standard deviation. |

Experimental Protocols

The characterization of the pharmacokinetics of sustained-release nicotinic acid relies on well-defined clinical study protocols and robust analytical methodologies.

Clinical Study Design

Pharmacokinetic studies of sustained-release niacin typically employ a randomized, crossover design in healthy volunteers.[14][15] A typical study workflow is as follows:

A typical clinical study workflow for pharmacokinetic assessment.

-

Subjects: Studies are generally conducted in healthy adult male and female volunteers. Exclusion criteria often include a history of liver or kidney disease, gastrointestinal disorders, or hypersensitivity to niacin.

-

Dosing: Subjects receive a single oral dose of the sustained-release nicotinic acid formulation, often following a low-fat meal to mimic clinical recommendations.[11][12]

-

Sample Collection: Serial blood samples are collected at predefined time points post-dose (e.g., pre-dose, and at various intervals up to 24 or 48 hours) to determine plasma concentrations of niacin and its metabolites.[16] Urine is often collected over specified intervals to assess the excretion of the parent drug and its metabolites.[11][12]

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), and elimination half-life (t1/2) using non-compartmental analysis.[13]

Analytical Methodology

The accurate quantification of nicotinic acid and its metabolites in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical method due to its high sensitivity and specificity.[17][18][19]

A general workflow for the bioanalysis of nicotinic acid and its metabolites is outlined below:

A typical bioanalytical workflow for niacin and its metabolites.

-

Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins.[17] Solid-phase extraction (SPE) may also be used for sample clean-up and concentration.[18]

-

Chromatographic Separation: The prepared sample is injected into an HPLC system. A reversed-phase C18 or a cyano (CN) column is commonly used to separate nicotinic acid and its metabolites from endogenous plasma components.[17][20] A mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with formic acid or ammonium acetate) is used to elute the analytes.[13][17]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in positive ion mode is typically used to generate protonated molecular ions of the analytes. The mass spectrometer is operated in the selected reaction monitoring (SRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[17]

Conclusion

Sustained-release nicotinic acid formulations represent a significant advancement in lipid-lowering therapy, offering an improved tolerability profile compared to immediate-release preparations. This is achieved through a carefully engineered pharmacokinetic profile that modulates the rate of drug absorption, thereby influencing the metabolic pathways and reducing the incidence of adverse effects. A thorough understanding of the absorption, distribution, metabolism, and excretion of these formulations, as detailed in this guide, is essential for healthcare professionals to optimize patient outcomes and for researchers to drive further innovation in the field of dyslipidemia management. The provided data and experimental protocols serve as a valuable resource for those involved in the research, development, and clinical application of sustained-release nicotinic acid.

References

- 1. Overview of niacin formulations: differences in pharmacokinetics, efficacy, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Understanding niacin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. drugs.com [drugs.com]

- 7. DailyMed - NIASPAN- niacin tablet, film coated, extended release [dailymed.nlm.nih.gov]

- 8. Articles [globalrx.com]

- 9. Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 11. Plasma and urine pharmacokinetics of niacin and its metabolites from an extended-release niacin formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The bioavailability of sustained release nicotinic acid formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The bioavailability of sustained release nicotinic acid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Nicotinic Acid in Plasma by LC-MS/MS | Phenomenex [phenomenex.com]

- 20. An Improved Method for the Determination of Nicotinic Acid in Human Plasma by High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Potassium Channel Activation Pathway of Nicorandil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of Nicorandil, with a primary focus on its role as a potassium channel opener. Nicorandil is a unique antianginal agent possessing a dual mechanism of action: activation of ATP-sensitive potassium (KATP) channels and nitric oxide (NO) donation.[1][2] This dual action results in balanced arterial and venous vasodilation, affording significant cardioprotective effects.[3][4]

Core Mechanism: ATP-Sensitive Potassium (KATP) Channel Activation

Nicorandil's primary mechanism involves the opening of ATP-sensitive potassium (KATP) channels in the smooth muscle cells of blood vessels.[1][4] This activation leads to an efflux of potassium ions (K+) from the cell, causing hyperpolarization of the cell membrane.[1][5][6] This change in membrane potential inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of intracellular calcium (Ca2+).[1][6] The resulting decrease in intracellular Ca2+ leads to the relaxation of vascular smooth muscle, causing vasodilation.[5]

This vasodilatory effect reduces both the preload and afterload on the heart, decreasing myocardial oxygen demand and alleviating the symptoms of angina.[1][2]

Molecular Target: The KATP Channel

KATP channels are hetero-octameric protein complexes composed of two distinct subunits:

-

Inwardly rectifying potassium channel pores (Kir6.x): These form the pore of the channel. In vascular smooth muscle, the predominant isoform is Kir6.2.[5]

-

Regulatory sulfonylurea receptors (SUR): These are members of the ATP-binding cassette (ABC) transporter family and confer sensitivity to nucleotides and pharmacological agents.[5]

Nicorandil specifically targets the SUR2 subunit of the KATP channel.[7] There are two main splice variants of SUR2:

Nicorandil demonstrates a higher potency for SUR2B-containing channels, contributing to its significant effect on vascular smooth muscle.[7][9]

Binding and Activation

Nicorandil's binding site is located on the SUR2 subunit.[7] The activation of the KATP channel by Nicorandil is dependent on the presence of intracellular nucleotides, such as ATP and ADP.[10][11] The nucleotide-binding domains (NBDs) of the SUR2 subunit play a crucial role in mediating the drug's effect.[11] The interaction of ATP or ADP with NBD2 facilitates and enhances the channel's response to Nicorandil.[7]

The C-terminal 42 amino acids of the SUR2B subunit are critical for the potent activation by Nicorandil.[9] Chimeric studies have identified that the C-terminal group of transmembrane helices, particularly TM17, is responsible for Nicorandil's specificity for SUR2-containing channels.[10]

Secondary Mechanism: Nitrate-like Effects

In addition to its KATP channel opening activity, Nicorandil also functions as a nitric oxide (NO) donor due to a nitrate moiety in its chemical structure.[1][2][12] This NO donation activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[1] sGC, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] The subsequent increase in intracellular cGMP levels leads to smooth muscle relaxation and vasodilation, primarily affecting the venous system.[1][12] This venodilation reduces preload on the heart.[2]

Signaling Pathway Diagrams

KATP Channel Activation Pathway

References

- 1. What is the mechanism of Nicorandil? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Intractable hyperkalemia due to nicorandil induced potassium channel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nicorandil | C8H9N3O4 | CID 47528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. SUR2 subtype (A and B)-dependent differential activation of the cloned ATP-sensitive K+ channels by pinacidil and nicorandil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis for the interference between nicorandil and sulfonylurea action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The nucleotide-binding domains of sulfonylurea receptor 2A and 2B play different functional roles in nicorandil-induced activation of ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vasodilator Therapy: Nitrates and Nicorandil - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Targets of Drotaverine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drotaverine hydrochloride is a well-established antispasmodic agent utilized for its smooth muscle relaxant properties. Its therapeutic effects are primarily attributed to the inhibition of phosphodiesterase 4 (PDE4), leading to a cascade of intracellular events that culminate in muscle relaxation. Furthermore, emerging evidence indicates a secondary mechanism of action involving the modulation of L-type voltage-dependent calcium channels (L-VDCCs). This technical guide provides a comprehensive overview of the cellular targets of Drotaverine, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development.

Primary Cellular Target: Phosphodiesterase 4 (PDE4)

Drotaverine acts as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme predominantly responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1][2][3][4] By inhibiting PDE4, Drotaverine effectively increases the intracellular concentration of cAMP.[4] This elevation in cAMP levels is central to its spasmolytic effect. While Drotaverine is widely recognized as a selective PDE4 inhibitor, specific IC50 values from publicly available literature are not consistently reported. Its action is often characterized by its functional effects downstream of PDE4 inhibition.

Signaling Pathway of PDE4 Inhibition

The inhibition of PDE4 by Drotaverine initiates a well-defined signaling cascade within smooth muscle cells. The increased levels of cAMP lead to the activation of Protein Kinase A (PKA).[4] PKA, in turn, phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).[4] The inactivation of MLCK prevents the phosphorylation of the myosin light chain, a critical step for the interaction of actin and myosin filaments required for muscle contraction. Consequently, the inhibition of this pathway results in smooth muscle relaxation.

Caption: Signaling pathway of Drotaverine via PDE4 inhibition.

Secondary Cellular Target: L-Type Voltage-Dependent Calcium Channels (L-VDCCs)

In addition to its primary action on PDE4, Drotaverine exhibits inhibitory effects on L-type voltage-dependent calcium channels (L-VDCCs).[5] This action contributes to its overall spasmolytic properties by reducing the influx of extracellular calcium, a key trigger for smooth muscle contraction.[4]

Quantitative Data for L-VDCC Interaction

The interaction of Drotaverine with L-VDCCs has been quantified through radioligand binding assays. These studies have determined the half-maximal inhibitory concentrations (IC50) of Drotaverine for the binding of specific L-VDCC blockers to their receptor sites.

| Ligand | Target Site | Tissue Source | IC50 (µM) | Reference |

| [3H]nitrendipine | 1,4-dihydropyridine binding site | Pregnant rat uterine membranes | 5.6 | [5] |

| [3H]diltiazem | 1,5-benzothiazepine binding site | Pregnant rat uterine membranes | 2.6 | [5] |

These findings suggest that Drotaverine allosterically modulates the L-type calcium channel, thereby inhibiting calcium influx.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the cellular targets of Drotaverine hydrochloride.

In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay

This protocol is adapted from established methods for determining the in vitro potency of PDE4 inhibitors.

Objective: To quantify the inhibitory effect of Drotaverine hydrochloride on PDE4 activity.

Methodology:

-

Reagents and Materials:

-

Recombinant human PDE4 enzyme

-

Cyclic adenosine monophosphate (cAMP)

-

[3H]-cAMP (radiolabeled tracer)

-

Snake venom nucleotidase

-

Ion-exchange resin (e.g., Dowex)

-

Scintillation cocktail

-

Drotaverine hydrochloride

-

Rolipram (positive control)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

-

Procedure: a. Prepare serial dilutions of Drotaverine hydrochloride and Rolipram in the assay buffer. b. In a 96-well plate, add the assay buffer, the diluted test compounds or controls, and the PDE4 enzyme. Pre-incubate the mixture for 15 minutes at 30°C. c. Initiate the enzymatic reaction by adding a substrate mixture containing cAMP and a tracer amount of [3H]-cAMP. Incubate for 30 minutes at 30°C. d. Terminate the reaction by adding a stop solution (e.g., 0.2 M HCl). e. Add snake venom nucleotidase to convert the resulting [3H]-AMP to [3H]-adenosine and incubate for 10 minutes. f. Transfer the reaction mixture to an ion-exchange resin column to separate the unhydrolyzed [3H]-cAMP from the [3H]-adenosine. g. Elute the [3H]-adenosine and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of PDE4 inhibition for each concentration of Drotaverine.

-

Plot the percentage inhibition against the logarithm of the Drotaverine concentration to determine the IC50 value.

-

References

Navigating Neurovascular Regulation: A Technical Guide to Nicospan for Cerebral Blood Flow Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of Nicospan in the context of cerebral blood flow (CBF) regulation studies. This compound is a combination drug formulation, and understanding its effects necessitates a detailed examination of its active components: nicotinic acid (niacin) and drotaverine hydrochloride. This document provides a comprehensive overview of their mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, and outlines detailed experimental protocols for researchers investigating neurovascular hemodynamics.

Core Components and Mechanisms of Action

This compound's effects on cerebral blood flow are a composite of the actions of its two primary ingredients.

1.1. Nicotinic Acid (Niacin): A Multifaceted Modulator

Nicotinic acid, or vitamin B3, plays a crucial role in cellular metabolism and vascular health. Its influence on cerebral circulation is thought to be mediated through several pathways:

-

Endothelial Function and Nitric Oxide (NO) Synthesis: Niacin may enhance the production of nitric oxide, a potent vasodilator, which plays a role in regulating cerebral blood flow and maintaining healthy brain vasculature.[1]

-

Lipid Profile Modification: By increasing high-density lipoprotein (HDL) and lowering low-density lipoprotein (LDL) cholesterol and triglycerides, niacin reduces the burden on the endothelium, potentially slowing the progression of atherosclerosis, a key factor in many cerebrovascular diseases.[1]

-

Cellular Bioenergetics: As a precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), niacin is essential for cellular redox reactions and energy production, which are critical for maintaining vascular integrity.[1][2]

Despite these theoretical benefits, direct evidence for niacin's effect on cerebral blood flow in humans has been conflicting. An early study from 1950 reported that intravenous administration of nicotinic acid did not significantly alter cerebral blood flow.[3][4] However, more recent preclinical studies using an extended-release formulation of niacin (Niaspan) in rat models of stroke have shown promising results, including increased local cerebral blood flow.[5]

1.2. Drotaverine Hydrochloride: A Phosphodiesterase-4 Inhibitor

Drotaverine is an antispasmodic agent that functions as a selective inhibitor of phosphodiesterase-4 (PDE4).[6][7] This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, drotaverine increases intracellular cAMP levels, leading to the relaxation of smooth muscle cells in the vascular wall.[7] While it has been studied for various spastic conditions, its direct and significant impact on cerebral blood flow in a research setting is less documented. A study on pregnant women at risk of preterm birth showed that oral administration of drotaverine did not have a statistically significant influence on the pulsatility index of the fetal middle cerebral artery.[6][8][9]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from studies investigating this compound and its components in the context of cerebral blood flow.

Table 1: Preclinical Studies on this compound and its Components

| Compound | Animal Model | Dosage | Key Findings on Cerebral Blood Flow (CBF) | Reference |

| This compound | Anesthetized Cats | 0.5 ml/kg (intravenous) | Caused an initial, short-term increase in CBF, followed by a reduction compared to initial values. | [10] |

| Niaspan (Niacin) | Rats (embolic stroke model) | 20 mg/kg (in combination with tPA) | Did not independently reduce infarct volume at this dose, but in combination with tPA, it provided neuroprotection. Cerebral blood flow monitoring was not performed in this specific study. | [11] |

| Niaspan (Niacin) | Rats (stroke model) | 40 mg/kg | Significantly increased local cerebral blood flow, promoted angiogenesis and arteriogenesis, and improved functional outcome when administered 24 hours after stroke. | [5] |

Table 2: Clinical Studies on Drotaverine

| Compound | Study Population | Dosage | Key Findings on Cerebral Circulation | Reference |

| Drotaverine | Pregnant women (26-36 weeks gestation) with risk of preterm birth | 80 mg (oral) | No statistically significant differences in the pulsatility index of the fetal middle cerebral artery before and after administration. | [6][8][9] |

Experimental Protocols

For researchers aiming to replicate or build upon existing studies, the following provides a detailed methodology for a key preclinical experiment.

3.1. In Vivo Study of this compound on Cerebral Hemodynamics in an Animal Model

This protocol is based on the methodology described in the study by Nagornaia & Gaevyĭ (1985).[10]

Objective: To evaluate the acute effects of intravenous this compound administration on cerebral blood flow and its autoregulation.

Animal Model: Adult cats, anesthetized and under conditions of artificial respiration.

Materials:

-

This compound solution for injection

-

Anesthetic agent (e.g., sodium pentobarbital)

-

Apparatus for artificial respiration

-

System for continuous monitoring of arterial blood pressure

-

Method for measuring cerebral blood flow (e.g., thermal clearance, laser Doppler flowmetry)

-

System for measuring venous pressure in the head

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the cat and maintain a stable level of anesthesia throughout the experiment. Intubate the animal and connect it to a mechanical ventilator to ensure controlled respiration. Surgically expose and cannulate a femoral artery for continuous blood pressure monitoring and a femoral vein for drug administration.

-

Cerebral Blood Flow Measurement: Position the CBF measurement probe (e.g., thermal clearance probe) on the surface of the cerebral cortex. Allow the animal to stabilize and record baseline CBF, arterial blood pressure, and venous pressure in the head for a sufficient period.

-

Induction of Blood Pressure Changes (Autoregulation Assessment): To assess the autoregulatory response of cerebral vessels, induce controlled changes in systemic arterial blood pressure. This can be achieved through methods such as controlled hemorrhage or the administration of vasoactive drugs (e.g., phenylephrine for hypertension, sodium nitroprusside for hypotension). Record the corresponding changes in CBF.

-

This compound Administration: Administer this compound intravenously at a dose of 0.5 ml/kg.

-

Post-Administration Monitoring: Continuously record CBF, arterial blood pressure, and venous pressure in the head immediately following this compound administration and for a defined observation period to capture both immediate and subsequent effects.

-

Repeat Autoregulation Assessment: After the acute effects of this compound have been observed, repeat the blood pressure challenge as described in step 3 to determine if this compound alters the autoregulatory capacity of the cerebral vessels.

-

Data Analysis: Analyze the recorded data to determine the percentage change in CBF from baseline following this compound administration. Compare the autoregulatory curves (CBF vs. arterial blood pressure) before and after this compound to assess any shifts in the autoregulatory range.

Signaling Pathways and Experimental Workflows

4.1. Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for the active components of this compound.

References

- 1. Niacin and Stroke: The Role of Supplementation and Emerging Concepts in Clinical Practice, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. The effect of nicotinic acid on the cerebral circulation, with observations on extra-cerebral contamination of cerebral venous blood in the nitrous oxide procedure for cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamopen.com [benthamopen.com]

- 6. mdpi.com [mdpi.com]

- 7. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The Influence of Oral Drotaverine Administration on Materno-Fetal Circulation during the Second and Third Trimester of Pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [Effect of complamine and this compound on the cerebral blood flow and its regulation in changes in blood pressure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Combination Treatment with Low-dose Niaspan and Tissue Plasminogen Activator Provides Neuroprotection after Embolic Stroke in Rats - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Models for Studying the Effects of Nicospan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core in vitro models utilized to investigate the biological effects of Nicospan, a combination product of niacin (nicotinic acid) and laropiprant. The primary focus is on the well-established in vitro systems for characterizing the lipid-modifying and anti-inflammatory properties of niacin, and the prostaglandin D2 (PGD2) receptor antagonism of laropiprant. This document details experimental protocols, summarizes quantitative data, and provides visual representations of key signaling pathways and workflows.

In Vitro Models for Niacin

Niacin's primary therapeutic effects on lipid metabolism are largely attributed to its action on adipocytes and hepatocytes. Its anti-inflammatory properties have been demonstrated in various cell types, including macrophages and endothelial cells.

Adipocyte Models

Adipocytes are a key in vitro model for studying niacin's anti-lipolytic effects and its influence on adipokine secretion.

1.1.1. Data Presentation: Niacin Effects on Adipocytes

| Cell Line/Type | Niacin Concentration | Key Effect | Quantitative Change | Reference |

| Primary Rat Adipocytes | Not specified in vitro | Decreased Lipolysis | Significant decrease | [1] |

| Primary Rat Adipocytes | 30 mg/kg (in vivo prelude) | Increased Adiponectin Secretion | Significant increase in serum adiponectin | [1] |

| 3T3-L1 Adipocytes | Not specified | No effect on adiponectin or lipolysis | Limited GPR109A expression noted | [1] |

1.1.2. Experimental Protocols

In Vitro Lipolysis Assay

This protocol measures the effect of niacin on lipolysis in primary adipocytes by quantifying glycerol release.

-

Cell Culture:

-

Isolate primary adipocytes from rat epididymal fat pads using collagenase digestion.

-

Culture the isolated adipocytes in high-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Allow cells to mature for 3-5 days before experimentation.

-

-

Niacin Treatment:

-

For negative controls, pre-treat a subset of adipocytes with pertussis toxin to inhibit Gi signaling.[1]

-

Treat adipocytes with desired concentrations of niacin (e.g., 1-100 µM) for a period of 2-4 hours.

-

-

Induction of Lipolysis:

-

Stimulate lipolysis by adding an agent such as norepinephrine to the culture medium.

-

-

Glycerol Measurement:

-

Collect the culture medium.

-

Measure the concentration of glycerol, a byproduct of lipolysis, using a commercially available glycerol assay kit.

-

-

Data Analysis:

-

Compare glycerol levels in niacin-treated cells to untreated and vehicle-treated controls.

-

Adiponectin Secretion Assay

This protocol quantifies the effect of niacin on the secretion of adiponectin from adipocytes.

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in high-glucose DMEM with 10% FBS and 1% penicillin-streptomycin.

-

Induce differentiation into mature adipocytes using a differentiation cocktail (e.g., containing IBMX, dexamethasone, and insulin).

-

-

Niacin Treatment:

-

Treat mature 3T3-L1 adipocytes with various concentrations of niacin for 24-48 hours.

-

-

Sample Collection:

-

Collect the cell culture supernatant.

-

-

Adiponectin Measurement:

-

Quantify the concentration of adiponectin in the supernatant using a mouse adiponectin ELISA kit.

-

-

Data Analysis:

-

Normalize adiponectin levels to total protein concentration in the corresponding cell lysates.

-

Compare adiponectin secretion in niacin-treated cells to untreated controls.

-

1.1.3. Signaling Pathway

The primary mechanism of niacin's action in adipocytes is through the activation of the G protein-coupled receptor 109A (GPR109A).[1]

Niacin's GPR109A-mediated pathway in adipocytes.

Hepatocyte Models

Hepatocyte cell lines are instrumental in studying niacin's effects on hepatic lipid metabolism.

1.2.1. Data Presentation: Niacin Effects on Hepatocytes

| Cell Line/Type | Treatment | Key Effect | Quantitative Change |

| HepG2 or Primary Human Hepatocytes | Palmitic acid stimulation + Niacin (0.25-0.5 mmol/L) | Inhibition of fat accumulation | 45-62% inhibition |

1.2.2. Experimental Protocol

In Vitro Lipid Accumulation Assay (Oil Red O Staining)

This protocol assesses the impact of niacin on intracellular lipid droplet accumulation in hepatocytes.

-

Cell Culture and Treatment:

-

Grow HepG2 cells or primary human hepatocytes on glass coverslips in multi-well plates.

-

Induce lipid accumulation by treating the cells with palmitic acid.

-

Co-treat with desired concentrations of niacin for 24 hours.

-

-

Fixation and Staining:

-

Wash cells with Phosphate Buffered Saline (PBS) and fix with 10% formalin for at least 1 hour.

-

Wash the fixed cells with water and then with 60% isopropanol.

-

Stain with a freshly prepared Oil Red O working solution for 10-15 minutes.

-

-

Visualization and Quantification:

-

Wash with water and visualize the lipid droplets using light microscopy.

-

For quantification, elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 500 nm).

-

1.2.3. Experimental Workflow

References

The Discovery and Characterization of Niaspan® (Extended-Release Niacin) and its Active Components: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Niaspan®, an extended-release formulation of niacin (nicotinic acid or vitamin B3), was developed to optimize the therapeutic benefits of niacin in treating dyslipidemia while mitigating the side effects associated with immediate-release and sustained-release formulations.[1][2] Niacin has been a cornerstone in the management of lipid disorders for over four decades, valued for its broad-spectrum efficacy in improving the entire lipid profile.[1] This guide provides a comprehensive technical overview of Niaspan®, its active component niacin, the underlying mechanisms of action, and the key experimental findings that have defined its clinical use.

Introduction: The Evolution of Niacin Therapy

Niacin's utility as a lipid-modifying agent has been well-established, demonstrating reductions in total cholesterol, low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), alongside a significant increase in high-density lipoprotein (HDL) cholesterol.[3][4] However, the clinical application of immediate-release niacin has been hampered by a high incidence of flushing, a bothersome side effect, while some sustained-release formulations have been associated with hepatotoxicity.[2][3] Niaspan® was engineered as an extended-release tablet to provide a more favorable pharmacokinetic profile, thereby reducing the incidence of flushing compared to immediate-release formulations and minimizing the risk of liver injury associated with sustained-release versions.[2]

Active Component: Niacin (Nicotinic Acid)

The sole active ingredient in Niaspan® is niacin.[5] Chemically, niacin is 3-pyridinecarboxylic acid, a water-soluble B vitamin that plays a crucial role in cellular metabolism after its conversion to nicotinamide adenine dinucleotide (NAD).[6]

Inactive Ingredients: The extended-release properties of Niaspan® are achieved through a formulation that includes hypromellose, povidone, stearic acid, and polyethylene glycol. The tablets are film-coated and contain coloring agents such as FD&C yellow #6/sunset yellow FCF Aluminum Lake, synthetic red and yellow iron oxides, and titanium dioxide.[5]

Mechanism of Action and Signaling Pathways

Niacin's primary pharmacological effects on lipid metabolism are mediated through its interaction with the G-protein coupled receptor, GPR109A (also known as Hydroxycarboxylic Acid Receptor 2 or HCA2), which is highly expressed in adipocytes and immune cells.[7][8]

Anti-lipolytic Effect in Adipocytes

The canonical signaling pathway in adipocytes is initiated by niacin binding to GPR109A, which couples to an inhibitory G-protein (Gαi).[8] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP levels subsequently decreases the activity of hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides. This inhibition of lipolysis in adipose tissue reduces the release of free fatty acids into the circulation, thereby decreasing the substrate available to the liver for the synthesis of triglycerides and very-low-density lipoproteins (VLDL).[9]

Hepatic Effects

The reduced flux of free fatty acids to the liver leads to a decreased hepatic synthesis of triglycerides and subsequent reduction in the assembly and secretion of VLDL and LDL particles. Niacin also directly inhibits the activity of diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in hepatic triglyceride synthesis.[10] Furthermore, niacin has been shown to increase the levels of apolipoprotein A1, a major component of HDL, by inhibiting its breakdown.[11]

Pharmacokinetics of Niaspan®

The extended-release formulation of Niaspan® results in a slower absorption profile compared to immediate-release niacin.

Absorption and Metabolism

Niacin is rapidly and extensively absorbed from the gastrointestinal tract.[6] Following administration of a 2000 mg dose of extended-release niacin to healthy male volunteers, the mean peak plasma concentration (Cmax) of niacin was 9.3 µg/mL, with a median time to peak concentration (Tmax) of 4.6 hours.[12] Niacin undergoes extensive first-pass metabolism in the liver, primarily through two pathways: a high-capacity conjugation pathway forming nicotinuric acid (NUA) and a low-capacity amidation pathway forming nicotinamide (NAM) and its subsequent metabolites.[12] Nicotinamide itself does not possess lipid-lowering activity.[5]

Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic parameters of niacin and its metabolites after a single 2000 mg oral dose of an extended-release formulation.

| Analyte | Cmax (µg/mL) | Tmax (hours) | AUC(0-t) (µg·h/mL) | Terminal Half-life (hours) |

| Niacin | 9.3 | 4.6 | 26.2 | 0.9 |

| Nicotinuric Acid (NUA) | - | 4.6 | - | 1.3 |

| Nicotinamide (NAM) | - | 8.6 | - | 4.3 |

| Nicotinamide-N-oxide (NNO) | - | 11.1 | - | - |

| Data from a study in healthy male volunteers.[12] |

Clinical Efficacy: Quantitative Data

Numerous clinical trials have demonstrated the efficacy of Niaspan® in improving lipid profiles.

| Parameter | Niaspan® 1000 mg/day (Mean % Change) | Niaspan® 2000 mg/day (Mean % Change) |

| LDL Cholesterol | -5.8% | -14.6% |

| HDL Cholesterol | +17% | +23% |

| Total Cholesterol | - | -12.1% |

| Triglycerides | - | -34.5% |

| Lipoprotein(a) | - | -23.6% |

| Data from multicenter, randomized, double-blind clinical trials.[3][4] |

Experimental Protocols: A Representative Clinical Trial Design

The clinical development of Niaspan® involved rigorous, well-controlled studies. A typical pivotal trial would follow the design outlined below.

Study Design

A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[3]

Patient Population

-

Inclusion Criteria: Adult male and female patients (e.g., 18-70 years) with a confirmed diagnosis of primary dyslipidemia, typically defined by LDL cholesterol levels above a certain threshold (e.g., >160 mg/dL) and triglyceride levels within a specified range (e.g., 150-500 mg/dL).[3][13][14]

-

Exclusion Criteria: History of intolerance to niacin, active liver disease, active peptic ulcer disease, uncontrolled diabetes, or recent cardiovascular events.[13][14]

Treatment Protocol

-

Randomization: Patients are randomly assigned to receive placebo or Niaspan® at varying doses (e.g., 1000 mg/day or 2000 mg/day).[3]

-

Dose Escalation: To improve tolerability, Niaspan® treatment is often initiated at a low dose (e.g., 500 mg) and titrated upwards over several weeks to the target maintenance dose.[4]

-

Administration: Niaspan® is typically administered once daily at bedtime with a low-fat snack to minimize gastrointestinal upset and flushing.[11]

Efficacy and Safety Assessments

-

Primary Efficacy Endpoint: The primary outcome measure is typically the percent change in LDL cholesterol from baseline to the end of the treatment period.[3]

-

Secondary Efficacy Endpoints: These include percent changes in total cholesterol, HDL cholesterol, triglycerides, and apolipoprotein B.[3]

-

Safety Monitoring: Regular monitoring of liver function tests (ALT, AST), uric acid levels, and fasting blood glucose is conducted. Adverse events, with a particular focus on flushing, are systematically recorded.[4]

Conclusion

The development of Niaspan® represents a significant advancement in niacin therapy, providing a formulation that effectively modulates the full range of lipid parameters while improving the tolerability profile compared to older niacin preparations. Its discovery and characterization have been the result of extensive research into its mechanism of action, pharmacokinetics, and clinical efficacy, supported by robust experimental protocols. For drug development professionals, the story of Niaspan® underscores the importance of formulation science in optimizing the therapeutic potential of established active pharmaceutical ingredients.

References

- 1. researchgate.net [researchgate.net]

- 2. Niaspan, the prolonged release preparation of nicotinic acid (niacin), the broad-spectrum lipid drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new extended-release niacin (Niaspan): efficacy, tolerability, and safety in hypercholesterolemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical trial experience with extended-release niacin (Niaspan): dose-escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DailyMed - NIASPAN- niacin tablet, film coated, extended release [dailymed.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. Plasma and urine pharmacokinetics of niacin and its metabolites from an extended-release niacin formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

Nicotinic Acid Receptor Binding Affinity in Nicospan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and molecular interactions of nicotinic acid, the active pharmaceutical ingredient in Nicospan, with its primary receptor, GPR109A (also known as HCAR2). This document details the quantitative binding data, experimental protocols for affinity and functional assessment, and the associated signaling pathways.

Introduction to this compound and the GPR109A Receptor

This compound is a sustained-release formulation of nicotinic acid (niacin), a B-complex vitamin that, at pharmacological doses, favorably modulates lipid profiles.[1] Its primary molecular target is the G protein-coupled receptor GPR109A (G-protein coupled receptor 109A), also designated as Hydroxycarboxylic Acid Receptor 2 (HCAR2).[2] GPR109A is predominantly expressed in adipocytes and various immune cells, including macrophages.[3][4] The interaction between nicotinic acid and GPR109A is the initial step in a cascade of signaling events that lead to the therapeutic effects of this compound. Understanding the binding affinity and the subsequent cellular responses is crucial for the development of novel therapeutics targeting this receptor.

Quantitative Binding Affinity Data

The affinity of nicotinic acid for the GPR109A receptor has been quantified using various in vitro assays. The following tables summarize the key binding and functional parameters from multiple studies.

Table 1: Nicotinic Acid Binding Affinity for GPR109A Receptor

| Ligand | Radioligand | Cell Line/Tissue | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Nicotinic Acid | [³H]Nicotinic Acid | CHO-K1 cells expressing human GPR109A | Radioligand Displacement | 82 | - | [5] |

| Nicotinic Acid | [³H]Nicotinic Acid | CHO-K1 cells expressing human GPR109A (in presence of 4% human serum albumin) | Radioligand Displacement | 104 | - | [5] |

| Nicotinic Acid | [³H]Nicotinic Acid | CHO cells expressing human GPR109A | Radioligand Displacement | 50 | - | [5] |

| Nicotinic Acid | [³H]Nicotinic Acid | 293-EBNA cell membranes expressing GRP109A | Radioligand Displacement | - | 500 | [5] |

| Nicotinic Acid | [³H]Nicotinic Acid | N-flag-tagged human HCA2 receptor in HEK293T cell membranes | Radioligand Displacement | - | 249 | [5] |

| Nicotinic Acid | [³H]Niacin | Human niacin receptor in CHO-K1 cells | Radioligand Displacement | - | 150 | [5] |

| Nicotinic Acid | [³H]Niacin | Human niacin receptor in CHO-K1 cells (in presence of 5% human serum) | Radioligand Displacement | - | 140 | [5] |

Table 2: Functional Potency of Nicotinic Acid at the GPR109A Receptor

| Assay Type | Cell Line/Tissue | Measured Effect | EC50 / IC50 (nM) | Reference |

| [³⁵S]GTPγS Binding | CHO-K1 cells expressing human GPR109A | G-protein activation | - | [5] |

| cAMP Inhibition | CHOK1 cells expressing GPR109A | Inhibition of forskolin-induced cAMP production | 67300 (IC50) | [5] |

| Inhibition of Lipolysis | Human adipocytes | Inhibition of lipolysis | 160 (IC50) | [5] |

| Calcium Mobilization | Not specified | G-protein-biased agonism | 52 (EC50) | [6] |

Signaling Pathways of GPR109A Activation

Upon binding of nicotinic acid, the GPR109A receptor undergoes a conformational change, initiating downstream signaling through two primary pathways: a Gαi-mediated pathway and a β-arrestin-mediated pathway.

Gαi-Mediated Signaling Pathway

The canonical signaling pathway for GPR109A involves coupling to an inhibitory G-protein (Gαi).[3] This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[7] The reduction in cAMP levels is central to the anti-lipolytic effects of nicotinic acid in adipocytes.[1]

β-Arrestin-Mediated Signaling Pathway

In addition to G-protein coupling, GPR109A activation can also lead to the recruitment of β-arrestin proteins.[8] This pathway is implicated in the cutaneous flushing side effect associated with nicotinic acid therapy. β-arrestin signaling can be independent of G-protein activation and can mediate distinct downstream effects.[9]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the binding and functional activity of nicotinic acid at the GPR109A receptor.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (unlabeled nicotinic acid) by measuring its ability to compete with a radiolabeled ligand for binding to the GPR109A receptor.[3]

Objective: To determine the Ki of nicotinic acid for the GPR109A receptor.

Materials:

-

Cell membranes from a cell line stably expressing human GPR109A (e.g., CHO-K1, HEK293).

-

[³H]-Nicotinic acid (radioligand).

-

Unlabeled nicotinic acid (competitor).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Workflow:

Procedure:

-

Membrane Preparation: Homogenize cells expressing GPR109A and isolate the membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [³H]-nicotinic acid, and varying concentrations of unlabeled nicotinic acid. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the unlabeled nicotinic acid to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

cAMP Measurement Assay

This functional assay measures the ability of nicotinic acid to inhibit the production of intracellular cAMP following the activation of the Gαi-coupled GPR109A receptor.[3]

Objective: To quantify the nicotinic acid-induced decrease in intracellular cAMP levels.

Materials:

-

GPR109A-expressing cells (e.g., HEK293, CHO).

-

Forskolin (an adenylyl cyclase activator).

-

Nicotinic acid.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium.

-

Multi-well plates (format depends on the assay kit).

-

Plate reader compatible with the chosen assay technology.

Workflow:

Procedure:

-

Cell Plating: Seed the GPR109A-expressing cells into a multi-well plate and allow them to adhere.

-

Compound Addition: Add varying concentrations of nicotinic acid to the wells.

-